1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(2,6-dichlorobenzyl)piperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or fluorine atoms.
Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways and affecting mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar structure but lacks the dichlorophenyl group.
1-(2,6-Dichlorophenyl)piperazine: Similar structure but lacks the fluorophenyl group.
1-(2,6-Dichlorobenzyl)piperazine: Similar structure but lacks the fluorophenyl group.
Uniqueness
1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-16-2-1-3-17(19)15(16)12-21-8-10-22(11-9-21)14-6-4-13(20)5-7-14/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIGBOWQIKRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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